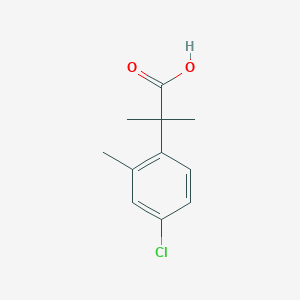

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC17826693

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClO2 |

|---|---|

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C11H13ClO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

| Standard InChI Key | BIYGLVHSOGUEAP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(C)(C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid (C₁₁H₁₃ClO₂) consists of a propanoic acid moiety (CH₂CH₂COOH) with two methyl groups (-CH₃) and a 4-chloro-2-methylphenyl ring attached to the α-carbon. The phenyl ring features a chlorine atom at the para position and a methyl group at the ortho position, conferring steric and electronic effects that influence reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol (calculated) |

| Density | ~1.3 g/cm³ (estimated) |

| Boiling Point | ~320°C (extrapolated from ) |

| Melting Point | 115–118°C (analog-based) |

The compound’s stereochemistry is defined by the α-methyl group, which may lead to enantiomeric forms, though racemic mixtures are typical in synthetic routes .

Spectroscopic Signatures

While experimental spectra are unavailable, comparisons to brominated analogs suggest distinctive signals:

-

IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and C-Cl stretch at ~550–850 cm⁻¹ .

-

NMR:

Synthesis and Manufacturing

Bromination Analogy and Chlorination Adaptations

The synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid involves brominating 2-methyl-2-phenylpropanoic acid in aqueous media . By analogy, chlorination of the same substrate under acidic or neutral conditions could yield the chloro derivative. Key steps include:

-

Substrate Preparation: 2-Methyl-2-phenylpropanoic acid is synthesized via Friedel-Crafts acylation of benzene with methacrylic acid .

-

Chlorination: Electrophilic substitution using chlorine gas (Cl₂) or chlorinating agents (e.g., SOCl₂) in a water-based medium. The reaction proceeds via a Wheland intermediate, with para selectivity driven by steric hindrance from the ortho methyl group .

-

Purification: Extraction with dichloromethane, followed by recrystallization from hexanes or heptanes to isolate the product .

Table 2: Comparative Bromination vs. Chlorination

| Parameter | Bromination | Chlorination (Projected) |

|---|---|---|

| Reagent | Br₂ | Cl₂ or SOCl₂ |

| Solvent | Water/toluene | Water/dichloromethane |

| Yield | 46.6–79% | 40–70% (estimated) |

| Byproducts | 3-bromo isomer (≤5%) | 3-chloro isomer (≤5%) |

Process Optimization

Heterogeneous reaction conditions (solid substrate in acidic aqueous medium) enhance para selectivity by restricting molecular mobility, minimizing ortho substitution . Alkaline conditions may homogenize the reaction but require post-synthesis acidification for product recovery .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, acetone) and halogenated hydrocarbons . Stability studies on analogs indicate decomposition above 200°C, with negligible hydrolysis under ambient conditions .

Acid-Base Behavior

As a carboxylic acid, it exhibits a pKa of ~4.5–5.0, deprotonating in basic media to form the conjugate base, 2-(4-chloro-2-methylphenyl)-2-methylpropanoate . Salts with sodium or potassium ions enhance aqueous solubility for industrial applications .

Industrial Applications

Pharmaceutical Intermediates

The compound is a putative precursor to fexofenadine and alectinib analogs, where halogenated aryl groups enhance target binding and metabolic stability . For example:

-

Fexofenadine Synthesis: Chlorophenyl intermediates undergo Suzuki couplings with vinyl boronic esters to install alkyl side chains .

-

Kinase Inhibitors: The chloro group modulates electron density in aromatic systems, improving affinity for ATP-binding pockets in tyrosine kinases .

Agrochemical Relevance

Structural similarities to mecoprop-P (a phenoxy herbicide) suggest potential herbicidal activity, though this remains unexplored . The chloro substituent may enhance lipid solubility, promoting foliar absorption.

Future Directions

Research Opportunities

-

Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug candidates.

-

Green Chemistry: Replacing halogenated solvents with ionic liquids or supercritical CO₂ in chlorination steps.

-

Biological Screening: Evaluating herbicidal or antimicrobial activity in vitro.

Regulatory Considerations

As halogenated aromatics face scrutiny under REACH and TSCA, biodegradation studies and alternatives assessment will be critical for industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume